4-Benzyl-2-(chloromethyl)-1,4-oxazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

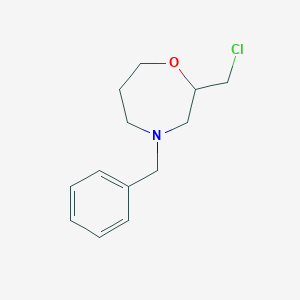

4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing oxygen and nitrogen atoms

准备方法

The synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane typically involves multi-step processes. One common method includes the reaction of benzylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired oxazepane ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

化学反应分析

4-Benzyl-2-(chloromethyl)-1,4-oxazepane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cycloaddition Reactions: The oxazepane ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1.1. BACE Inhibitors

One of the primary applications of 4-benzyl-2-(chloromethyl)-1,4-oxazepane is as a precursor in the synthesis of compounds that act as inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE). BACE inhibitors are significant in the therapeutic landscape for Alzheimer's disease. The patent US8877744B2 highlights the utility of oxazepine derivatives in treating neurodegenerative conditions by inhibiting BACE1 and/or BACE2, thereby reducing amyloid plaque formation associated with Alzheimer’s pathology .

1.2. Dipeptidyl Peptidase Inhibitors

Another notable application is found in the development of dipeptidyl peptidase (DPP) inhibitors. These compounds play a crucial role in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The patent EP3323814B1 discusses the use of oxazepane derivatives as DPP inhibitors, which could offer new avenues for diabetes treatment .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield different derivatives with potentially enhanced biological activity. The compound's structure allows for modifications that can lead to improved pharmacokinetic properties or increased potency against specific biological targets.

2.1. Structural Modifications

Modifications to the benzyl group or alterations in the chloromethyl moiety can create derivatives that may exhibit different therapeutic effects or reduced side effects. For instance, substituting different groups on the benzyl ring can influence the compound's lipophilicity and binding affinity to target enzymes.

4.1. Therapeutic Efficacy Studies

Research involving oxazepine derivatives has demonstrated their efficacy in preclinical models for both Alzheimer’s disease and type 2 diabetes management. These studies often utilize animal models to assess the pharmacodynamics and pharmacokinetics of these compounds.

4.2. Risk Assessment Models

Recent studies have employed advanced risk assessment models to evaluate the systemic safety of compounds similar to this compound when applied topically or administered systemically. These models help predict potential adverse effects based on exposure levels .

Data Summary Table

| Application Area | Compound Role | Related Conditions |

|---|---|---|

| Medicinal Chemistry | BACE Inhibitor | Alzheimer's Disease |

| Medicinal Chemistry | DPP Inhibitor | Type 2 Diabetes |

| Synthesis | Precursor for Derivatives | Various Therapeutic Agents |

| Safety Assessment | Evaluation of Toxicity | General Pharmaceutical Use |

作用机制

The mechanism of action of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied.

相似化合物的比较

4-Benzyl-2-(chloromethyl)-1,4-oxazepane can be compared to other similar compounds, such as:

4-Benzyl-2-(chloromethyl)morpholine: This compound has a similar structure but with a six-membered ring. It is also studied for its potential biological activity and synthetic applications.

4-Benzyl-2-(chloromethyl)thiomorpholine: This compound contains a sulfur atom in place of the oxygen atom in the oxazepane ring, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its seven-membered ring structure, which can provide different steric and electronic properties compared to its six-membered ring analogs.

生物活性

4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H18ClNO

- Molecular Weight : 239.74 g/mol

- LogP : 2.62 (indicating moderate lipophilicity)

- Rotatable Bonds : 3

These properties suggest that this compound may exhibit favorable pharmacokinetic characteristics, which are essential for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study highlighted the compound's effectiveness against various microbial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound revealed promising results. It was found to induce apoptosis in cancer cell lines through mechanisms that may involve oxidative stress and modulation of apoptotic pathways.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against various pathogens.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Investigation of Anticancer Activity :

- Objective : To assess the impact on human cancer cell lines.

- Results : Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Chloromethylbiphenyl | C13H11Cl | 220.68 g/mol | Antimicrobial |

| Benzyl Chloride | C7H7Cl | 126.57 g/mol | Moderate toxicity |

| 4-Hydroxymethylbiphenyl | C13H12O | 196.24 g/mol | Low biological activity |

This table illustrates that while some analogs exhibit antimicrobial properties, they may lack the anticancer efficacy observed with this compound.

属性

IUPAC Name |

4-benzyl-2-(chloromethyl)-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCXGQXIYXQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CCl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。